molecular formula C22H20N4O3S B2764959 N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 443353-40-0

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B2764959
CAS No.: 443353-40-0
M. Wt: 420.49
InChI Key: JTTSVTAKEAMSPB-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Biological Activity

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H20_{20}N4_{4}O3_{3}S2_{2}
Molecular Weight 428.5 g/mol
CAS Number 877652-71-6
SMILES Notation Cc1cc(NC(=O)CSc2nc3c(c(=O)n2CCc2ccccc2)SCC3)no1

The biological activity of this compound is primarily attributed to its structural components, particularly the quinazolinone and isoxazole moieties. Quinazolinone derivatives are known for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the thioacetamide group further enhances its potential as a bioactive molecule.

Antioxidant Activity

Research has demonstrated that derivatives of quinazolinone exhibit significant antioxidant properties. In studies assessing radical scavenging abilities, compounds similar to this compound showed promising results in various assays:

  • DPPH Radical Scavenging Assay : This assay evaluates the ability to scavenge DPPH radicals. Compounds with similar structures exhibited IC50_{50} values lower than that of standard antioxidants like Trolox and ascorbic acid .
  • ABTS Radical Scavenging Assay : The compound's derivatives demonstrated effective ABTS radical scavenging activity, indicating their potential as antioxidants .

COX Inhibition

The compound's structure suggests potential COX (cyclooxygenase) inhibitory activity, which is crucial in managing inflammation and pain. A study on related quinazolinone derivatives reported varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations of 20 μM . This implies that this compound may also exhibit similar inhibitory effects.

Case Studies

  • Case Study on Antioxidant Properties : A series of phenolic derivatives linked to quinazolinones were synthesized and evaluated for antioxidant capacity. The most active compounds showed superior radical scavenging abilities compared to traditional antioxidants .
  • Case Study on COX Inhibition : A study involving the synthesis of new quinazolinone derivatives revealed their potential as COX inhibitors, with some compounds exhibiting higher selectivity towards COX-2 compared to COX-1, suggesting a favorable therapeutic profile for inflammatory conditions .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-15-13-19(25-29-15)24-20(27)14-30-22-23-18-10-6-5-9-17(18)21(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTSVTAKEAMSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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